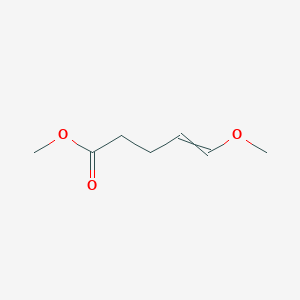

Methyl 5-methoxypent-4-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

143538-29-8 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl 5-methoxypent-4-enoate |

InChI |

InChI=1S/C7H12O3/c1-9-6-4-3-5-7(8)10-2/h4,6H,3,5H2,1-2H3 |

InChI Key |

PFYUVRCOQDJTCR-UHFFFAOYSA-N |

SMILES |

COC=CCCC(=O)OC |

Canonical SMILES |

COC=CCCC(=O)OC |

Synonyms |

Methyl (4E)-5-methoxy-4-pentenoate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-methoxypent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxypent-4-enoate is an α,β-unsaturated ester with the molecular formula C₇H₁₂O₃.[1] Its structure, featuring a conjugated alkene and a methoxy substituent, makes it a molecule of interest in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and a workflow for its synthesis and characterization.

Physicochemical Properties

The known and estimated physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 143538-29-8 | [1] |

| Boiling Point | ~180–200 °C (estimated) | [1] |

| Solubility | Moderate in polar solvents | [1] |

| Physical State | Liquid (at room temperature, implied) | |

| Density | Not available | |

| Melting Point | Not available | |

| Vapor Pressure | Not available | |

| Refractive Index | Not available |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of liquid esters like this compound are outlined below. These are generalized procedures and may require optimization for this specific compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small sample of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or oil bath)

-

Sample of this compound

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

-

Pycnometer (or a graduated cylinder and an analytical balance)

-

Analytical balance

-

Water bath (for temperature control)

-

Sample of this compound

Procedure:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a water bath at a constant temperature until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, wiped dry, and its mass is accurately measured.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density (e.g., distilled water).

-

The density of the sample is calculated using the formula: Density = Mass / Volume.

Determination of Solubility

This protocol provides a qualitative assessment of solubility in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, hexane)

-

Sample of this compound

Procedure:

-

To a series of test tubes, add 1 mL of each of the chosen solvents.

-

To each test tube, add a small, measured amount of this compound (e.g., 0.1 g or 0.1 mL).

-

The tubes are agitated (e.g., by flicking or using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected to determine if the compound has dissolved completely (soluble), partially (partially soluble), or not at all (insoluble). Observations are recorded.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of this compound.

References

Spectroscopic Analysis of Methyl 5-methoxypent-4-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 5-methoxypent-4-enoate, a valuable intermediate in organic synthesis. Due to the limited availability of comprehensive experimental data in public databases, this document combines reported data with predicted spectroscopic values to offer a thorough characterization.

Core Spectroscopic Data

The spectroscopic data for this compound (CAS No. 143538-29-8), with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol , is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A publicly available ¹H NMR spectrum for this compound presents some inconsistencies, suggesting the presence of an ethyl ester group instead of the expected methyl ester.[1] The reported data is presented below, followed by a predicted spectrum for the correct structure.

Table 1: Reported ¹H NMR Data (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Reported) |

| 6.98 | dt, J = 15.8, 6.4 Hz | 1H | CH₂CH=CH |

| 5.82 | dt, J = 15.8, 6.4 Hz | 1H | CH₂CH=CH |

| 4.15 | q | 2H | OCH₂CH₃ |

| 3.39 | s | 3H | OCH₃ |

| 1.28 | t | 3H | OCH₂CH₃ |

Note on Reported Data: The presence of a quartet at 4.15 ppm and a triplet at 1.28 ppm is characteristic of an ethyl group, which contradicts the compound's name.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Predicted) |

| ~6.3 - 6.8 | d | 1H | =CH-OCH₃ |

| ~4.8 - 5.2 | dt | 1H | -CH=CH- |

| ~3.67 | s | 3H | -COOCH₃ |

| ~3.55 | s | 3H | =CH-OCH₃ |

| ~2.4 - 2.6 | m | 2H | -CH₂-CH= |

| ~2.3 - 2.5 | t | 2H | -C(=O)-CH₂- |

¹³C NMR Data

No experimental ¹³C NMR data was found in the public domain. The predicted chemical shifts are presented below.

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment (Predicted) |

| ~173 | C=O |

| ~145 | =CH-OCH₃ |

| ~100 | -CH=CH- |

| ~56 | =CH-OCH₃ |

| ~51 | -COOCH₃ |

| ~33 | -C(=O)-CH₂- |

| ~29 | -CH₂-CH= |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data indicates a molecular ion peak consistent with the expected molecular weight.

Table 4: Mass Spectrometry Data

| Technique | Parameter | Value |

| GC-MS | Retention Time | 12.3 min[1] |

| m/z | 144 [M]⁺[1] |

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2950 | C-H stretch (sp³) |

| ~2850 | C-H stretch (sp³) |

| ~1740 | C=O stretch (ester) |

| ~1650 | C=C stretch (alkene) |

| ~1240 | C-O stretch (ester) |

| ~1100 | C-O stretch (ether) |

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not available. However, a general methodology for each technique is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, standard parameters would be used, and for ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Injection: A dilute solution of the compound in a volatile solvent would be injected into the GC.

-

Chromatographic Separation: The sample would be vaporized and carried by an inert gas through a capillary column to separate it from any impurities.

-

Mass Analysis: The separated compound would then be ionized, typically by electron impact (EI), and the resulting fragments analyzed by a mass spectrometer to determine their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum could be obtained from a neat thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

-

Data Acquisition: The sample would be analyzed using a Fourier-Transform Infrared (FTIR) spectrometer. The resulting spectrum would show the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the functional groups present in the molecule.

Synthesis Workflow

This compound can be synthesized via the esterification of 5-methoxy-4-pentenoic acid.

Caption: Synthesis of this compound.

References

An In-Depth Technical Guide to the Safety and Handling of Methyl 5-methoxypent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 5-methoxypent-4-enoate (CAS No. 143538-29-8) is publicly available. The following information is compiled from data on structurally similar compounds and general knowledge of α,β-unsaturated esters. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use.

Chemical and Physical Properties

This compound is an α,β-unsaturated ester.[1] Its structure combines the reactivity of an ester group with the electronic effects of a conjugated double bond and a polar methoxy substituent.[1] This configuration makes it a useful intermediate in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 143538-29-8 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl (4E)-5-methoxy-4-pentenoate | [1] |

| Estimated Boiling Point | ~180–200 °C | [1] |

| Solubility | Moderate in polar solvents | [1] |

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, data from structurally related compounds suggest potential hazards.

Analog Data:

| Compound | CAS Number | GHS Hazard Statements |

| Methyl 4-methyl-5-oxopentanoate | 40630-06-6 | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2] |

| Methyl 4-pentenoate | 818-57-5 | H226: Flammable liquid and vaporH319: Causes serious eye irritation[3] |

Based on these analogs, this compound should be treated as a substance that is potentially:

-

Flammable or Combustible: Keep away from heat, sparks, and open flames.

-

A skin and eye irritant: Avoid contact with skin and eyes.

-

A respiratory irritant: Avoid inhaling vapors or mists.

Experimental Protocols: General Safety and Handling

Due to the lack of specific experimental safety data, general protocols for handling α,β-unsaturated carbonyl compounds should be strictly followed. These compounds are known to be reactive and can pose health risks.

General Handling Workflow:

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles are mandatory.

-

Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are required.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge should be used.

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and flames.

-

The chemical may be sensitive to air and moisture; consider storage under an inert atmosphere (e.g., argon or nitrogen).

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Do not allow the material to be released into the environment.

Reactivity and Stability

-

Reactivity: As an α,β-unsaturated ester, this compound is susceptible to nucleophilic attack at the β-carbon (conjugate addition).[4] It can also undergo polymerization.[4]

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions. However, the conjugated alkene may reduce its susceptibility to hydrolysis compared to non-conjugated esters.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and carbon dioxide.

Signaling Pathway of Potential Reactivity:

References

- 1. This compound | 143538-29-8 | Benchchem [benchchem.com]

- 2. Methyl 4-methyl-5-oxopentanoate | C7H12O3 | CID 10909686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-pentenoate | C6H10O2 | CID 543664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

early literature on Methyl 5-methoxypent-4-enoate synthesis

An In-depth Technical Guide on the Early Synthesis of Methyl 5-methoxypent-4-enoate

For professionals in the fields of chemical research and drug development, understanding the historical synthesis of key organic molecules provides a foundational knowledge base. This guide delves into the early literature concerning the synthesis of this compound, a γ,δ-unsaturated ester. Due to a lack of specific early literature detailing the synthesis of this exact molecule, this guide focuses on a plausible and historically significant method for its preparation: the Claisen rearrangement of an allyl vinyl ether, followed by standard esterification.

Theoretical Pathway: A Claisen Rearrangement Approach

One of the most powerful and well-established methods for the formation of γ,δ-unsaturated carbonyl compounds is the Claisen rearrangement, a[1][1]-sigmatropic rearrangement of an allyl vinyl ether.[2][3] The application of this reaction to the synthesis of the core structure of this compound would involve the rearrangement of an appropriately substituted allyl vinyl ether.

The logical precursor for the synthesis of 5-methoxypent-4-enoic acid, the parent acid of the target ester, would be allyl methoxyvinyl ether . The thermal rearrangement of this precursor would proceed through a concerted, cyclic transition state to yield the desired acid.[3]

The subsequent conversion of the resulting 5-methoxypent-4-enoic acid to its methyl ester is a standard and well-documented esterification reaction, typically achieved by reaction with methanol in the presence of an acid catalyst.

Logical Synthesis Pathway

The overall synthetic strategy can be visualized as a two-step process:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Hypothetical Early Methods)

Step 1: Synthesis of 5-methoxypent-4-enoic acid via Claisen Rearrangement

Objective: To synthesize the carboxylic acid precursor through thermal rearrangement of allyl methoxyvinyl ether.

Methodology:

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet is assembled.

-

Reagents:

-

Allyl methoxyvinyl ether (1.0 mol)

-

Inert, high-boiling solvent (e.g., decalin or diphenyl ether) (250 mL)

-

-

Procedure:

-

The allyl methoxyvinyl ether is dissolved in the inert solvent in the reaction flask.

-

The solution is heated under a nitrogen atmosphere to a temperature range of 180-220 °C. The progress of the rearrangement is monitored by withdrawing small aliquots and analyzing via gas chromatography or thin-layer chromatography.

-

The reaction is typically heated for several hours until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure (vacuum distillation).

-

The crude 5-methoxypent-4-enoic acid is then purified by fractional distillation under reduced pressure.

-

Step 2: Synthesis of this compound via Fischer Esterification

Objective: To convert the synthesized carboxylic acid to its corresponding methyl ester.

Methodology:

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a drying tube.

-

Reagents:

-

5-methoxypent-4-enoic acid (0.5 mol)

-

Methanol (anhydrous, 5.0 mol, large excess)

-

Concentrated Sulfuric Acid (catalytic amount, ~0.05 mol)

-

-

Procedure:

-

The 5-methoxypent-4-enoic acid is dissolved in excess anhydrous methanol in the round-bottom flask.

-

Concentrated sulfuric acid is carefully added as a catalyst.

-

The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction is monitored by TLC until the starting carboxylic acid is no longer detectable.

-

After cooling, the excess methanol is removed by rotary evaporation.

-

The residue is dissolved in diethyl ether and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The final product, this compound, is purified by vacuum distillation.

-

Quantitative Data Summary (Illustrative)

The following table summarizes hypothetical quantitative data for the described synthesis, based on typical yields for these types of reactions.

| Step | Reactants | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1. Claisen Rearrangement | Allyl methoxyvinyl ether (114.14 g) | 5-methoxypent-4-enoic acid | 114.14 | 85.61 | 75 |

| 2. Fischer Esterification | 5-methoxypent-4-enoic acid (65.07 g), Methanol, H₂SO₄ | This compound | 72.09 | 61.28 | 85 |

Visualizing the Reaction Mechanism

The core of this synthesis lies in the[1][1]-sigmatropic rearrangement, which proceeds through a concerted mechanism.

Caption: The concerted mechanism of the Claisen rearrangement.

References

potential biological relevance of Methyl 5-methoxypent-4-enoate

An In-Depth Technical Guide to the Potential Biological Relevance of Methyl 5-methoxypent-4-enoate

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical overview of the based on its structural features. As of the latest literature review, no specific biological or toxicological studies have been published on this particular compound. The information presented herein is intended for research and informational purposes only and should not be construed as an endorsement of its use in any biological application.

Executive Summary

This compound is an α,β-unsaturated ester with the molecular formula C₇H₁₂O₃. While direct biological data for this compound is currently unavailable, its chemical structure, featuring both an α,β-unsaturated carbonyl system and a methoxy group, suggests a potential for biological activity. This guide synthesizes information on the known biological roles of these two key functional moieties to infer the potential relevance of this compound in a biological context. The α,β-unsaturated ester component renders the molecule susceptible to Michael addition reactions with biological nucleophiles, a mechanism underlying the activity of many biologically active compounds. The terminal methoxy group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profile. This document outlines the theoretical basis for these potential activities, provides hypothetical experimental workflows for their investigation, and summarizes relevant physicochemical data.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is essential for designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| CAS Number | 143538-29-8 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | COC=CCCC(=O)OC | [1] |

| Structure | An α,β-unsaturated ester with a methoxy group at the C5 position. | [1] |

Potential Biological Relevance Based on Structural Analogs

The biological activity of this compound can be inferred from the well-documented activities of compounds containing its core structural motifs.

The α,β-Unsaturated Carbonyl Moiety

The presence of an α,β-unsaturated carbonyl system is a hallmark of many biologically active natural products and synthetic compounds. This functional group is an electrophilic Michael acceptor, making it reactive towards biological nucleophiles such as the thiol groups of cysteine residues in proteins.[2] This reactivity is the basis for a wide range of pharmacological and toxicological effects.

-

Potential Antimicrobial and Antifungal Activity: Numerous α,β-unsaturated aldehydes and ketones have demonstrated antimicrobial properties.[3][4] Their mechanism is often attributed to the disruption of microbial cellular processes through the alkylation of essential enzymes and proteins.[5]

-

Potential Anti-inflammatory Activity: Some α,β-unsaturated carbonyl compounds exhibit anti-inflammatory effects.[6][7] This can be mediated through the modulation of inflammatory signaling pathways, such as the inhibition of pro-inflammatory cytokines.[7][8]

-

Potential Cytotoxicity and Anticancer Activity: The reactivity of the α,β-unsaturated carbonyl moiety can lead to cytotoxicity.[9][10][11] This property is exploited in some anticancer agents that selectively target cancer cells, which may have altered redox states and be more susceptible to electrophilic attack. For instance, a derivative of methyl pentenoate has been shown to induce cell cycle arrest and disrupt mitosis in a melanoma cell line.[12]

-

Potential for Toxicity: The same reactivity that confers therapeutic potential can also lead to toxicity.[2][13] The formation of covalent adducts with proteins and DNA can trigger cellular stress responses and, at higher concentrations, lead to cell death and organ damage. Structure-toxicity relationships for α,β-unsaturated carbonyl compounds have been studied, indicating that factors like the degree of substitution and the nature of the carbonyl group influence toxicity.[9][10]

The Methoxy Group

The methoxy group is a common substituent in many approved drugs and can significantly impact a molecule's biological profile.

-

Influence on Physicochemical Properties: The methoxy group can alter a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. This can have a profound effect on the overall bioactivity and therapeutic index of a compound.

-

Metabolic Considerations: Methoxy groups can be subject to metabolism, typically O-demethylation by cytochrome P450 enzymes. This metabolic pathway can lead to the formation of more polar metabolites that are more readily excreted. The rate and extent of this metabolism can influence the compound's half-life and duration of action.

-

Receptor Interactions: The presence and position of a methoxy group can influence how a molecule binds to its biological target. It can participate in hydrogen bonding or other non-covalent interactions within a receptor's binding pocket, thereby affecting binding affinity and selectivity. The surprising effects of heteroatom substituents, including methoxy groups, on biological activity have been noted in other classes of compounds.[14]

Postulated Mechanism of Action

Based on its structure, a primary putative mechanism of action for this compound at the molecular level is through Michael addition.

Caption: Postulated Michael addition of a biological nucleophile to this compound.

This covalent modification of proteins could lead to the disruption of their function, triggering downstream cellular events that manifest as a biological response (e.g., enzyme inhibition, disruption of protein-protein interactions).

Suggested Experimental Protocols for Biological Evaluation

To elucidate the , a tiered experimental approach is recommended.

In Vitro Cytotoxicity Assays

-

Objective: To determine the general cytotoxicity of the compound against a panel of human cell lines.

-

Methodology:

-

Cell Culture: Culture selected cell lines (e.g., a non-cancerous cell line like HEK293 and various cancer cell lines such as HeLa, A549, and MCF-7) in appropriate media and conditions.

-

Compound Treatment: Seed cells in 96-well plates and, after 24 hours, treat with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM).

-

Viability Assay: After a 48- or 72-hour incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

-

Caption: Experimental workflow for in vitro cytotoxicity testing.

Antimicrobial Susceptibility Testing

-

Objective: To assess the potential antibacterial and antifungal activity of the compound.

-

Methodology:

-

Microorganism Strains: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Broth Microdilution Assay: Prepare a serial dilution of this compound in a 96-well plate with appropriate growth media.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Anti-inflammatory Activity Assays

-

Objective: To investigate the potential of the compound to modulate inflammatory responses in vitro.

-

Methodology:

-

Cell Model: Use a murine macrophage cell line such as RAW 264.7.

-

Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

Co-treatment: Co-treat the cells with LPS and various concentrations of this compound.

-

Nitric Oxide Measurement: Measure the production of nitric oxide (a key inflammatory mediator) in the cell culture supernatant using the Griess assay.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex bead array.

-

Conclusion

While there is a lack of direct experimental evidence for the biological relevance of this compound, a comprehensive analysis of its structural components provides a strong rationale for investigating its potential pharmacological and toxicological properties. The presence of the α,β-unsaturated ester moiety suggests a likelihood of reactivity with biological macromolecules, which could translate into a range of biological effects, including cytotoxicity, antimicrobial activity, and anti-inflammatory properties. The methoxy group is anticipated to modulate the compound's ADME profile and its interactions with biological targets. The experimental workflows proposed in this guide provide a starting point for the systematic evaluation of this compound's biological potential. Further research is warranted to elucidate the specific activities and mechanisms of action of this compound, which may reveal novel therapeutic or toxicological insights.

References

- 1. This compound | 143538-29-8 | Benchchem [benchchem.com]

- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 3. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Schultz, T.W.; Yarbrough, J.W. Trends in structure-toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR QSAR Environ. Res. 2004, 15, 2, 139–146. [qsardb.org]

- 10. researchgate.net [researchgate.net]

- 11. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methyl (Z)-2-(Isothioureidomethyl)-2-pentenoate Hydrobromide Induces Cell Cycle Arrest and Disrupts Mitosis in a Melanoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Activity of 25-Methoxy-, 25-Fluoro-, and 25-Azabrassinolide and 25-Fluorocastasterone: Surprising Effects of Heteroatom Substituents at C-25 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-methoxypent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-methoxypent-4-enoate, a versatile α,β-unsaturated ester with applications in organic synthesis. This document details its chemical identity, synthesis protocols, and analytical characterization. Furthermore, it explores the broader context of how α,β-unsaturated esters are utilized in chemical biology as reactive probes, including a representative experimental workflow.

Chemical Identification and Properties

This compound is an organic compound featuring both an ester and a vinyl ether functional group. This unique combination makes it a valuable synthon for the introduction of a five-carbon chain with differentiated reactivity at each terminus.

| Property | Value |

| CAS Number | 143538-29-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the most common being the acid-catalyzed esterification of 5-methoxypent-4-enoic acid. An alternative, greener approach involves enzymatic esterification.

Acid-Catalyzed Esterification

This method involves the reaction of 5-methoxypent-4-enoic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol:

-

To a solution of 5-methoxypent-4-enoic acid (1.0 mol) in methanol (5.0 mol), add concentrated sulfuric acid (0.1 mol) dropwise with stirring.

-

Heat the reaction mixture to reflux (65–70°C) and maintain for 6–8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Table 1: Optimization of Esterification Parameters [1]

| Parameter | Optimal Range | Yield (%) |

| Methanol-to-acid ratio | 5:1 to 6:1 | 85–90 |

| Catalyst concentration | 10% w/w | 88 |

| Reaction temperature (°C) | 65–70 | 87 |

| Reaction time (hours) | 6–8 | 86 |

Enzymatic Esterification

This method employs a lipase, such as Candida antarctica lipase B (CALB), to catalyze the esterification under milder conditions, offering high selectivity and avoiding harsh acidic conditions.

Experimental Protocol:

-

Dissolve 5-methoxypent-4-enoic acid and methanol in a suitable organic solvent (e.g., tert-butanol).

-

Add the immobilized lipase to the solution.

-

Incubate the mixture at a controlled temperature (e.g., 35°C) with gentle agitation for 24 hours.

-

Monitor the reaction progress by HPLC or GC.

-

After the reaction, filter off the immobilized enzyme for reuse.

-

Remove the solvent under reduced pressure to obtain the product.

Analytical Characterization

The structure and purity of this compound are confirmed using various spectroscopic and chromatographic techniques.

Table 2: Spectroscopic and Chromatographic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.82 (dt, 1H, J = 15.8, 6.4 Hz, CH₂CH=CH), 6.98 (dt, 1H, J = 15.8, 6.4 Hz, CH₂CH=CH), 4.15 (q, 2H, OCH₂CH₃), 3.39 (s, 3H, OCH₃), 1.28 (t, 3H, OCH₂CH₃)[2] |

| IR (cm⁻¹) | 1720 (C=O), 1650 (C=C), 1100 (C-O)[1] |

| GC-MS | Retention time = 12.3 min; m/z = 144 [M]⁺[2] |

Application in Chemical Biology: A Representative Workflow

While specific signaling pathways involving this compound are not yet documented in the literature, its structure as an α,β-unsaturated ester makes it a candidate for use as a chemical probe in biological systems. The electrophilic β-carbon is susceptible to Michael addition by nucleophilic residues (e.g., cysteine) in proteins. This reactivity can be harnessed to identify protein targets and study cellular pathways.

Below is a generalized experimental workflow for utilizing an α,β-unsaturated ester probe to identify protein targets in a cellular lysate.

This workflow illustrates the logical progression from probe synthesis to the identification of potential protein targets. The α,β-unsaturated ester acts as a warhead that covalently binds to its targets, allowing for their subsequent enrichment and identification.

Signaling Pathway Perturbation: A Conceptual Framework

The covalent modification of proteins by a reactive probe like this compound can lead to the perturbation of signaling pathways. For instance, if the probe modifies a key enzyme or regulatory protein, it could either inhibit or activate its function, leading to downstream effects on the pathway.

In this conceptual diagram, the α,β-unsaturated ester probe covalently modifies and inhibits "Kinase 2," thereby blocking the downstream signaling cascade and preventing the cellular response. Such a tool would be valuable for dissecting the roles of specific proteins within a signaling network.

References

Methodological & Application

Synthesis of Methyl 5-methoxypent-4-enoate: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Methyl 5-methoxypent-4-enoate, an α,β-unsaturated ester with potential applications in organic synthesis and drug discovery. The synthetic strategy involves a two-step sequence: the preparation of methyl 4-oxobutanoate via ozonolysis of methyl cyclobut-2-ene-1-carboxylate, followed by a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride.

Experimental Workflow

The overall synthetic pathway is illustrated in the following diagram:

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Methyl 4-oxobutanoate

This step involves the oxidative cleavage of the double bond in methyl cyclobut-2-ene-1-carboxylate using ozone, followed by a reductive work-up.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Methyl cyclobut-2-ene-1-carboxylate | 112.13 | 10.0 g | 89.2 |

| Dichloromethane (CH₂Cl₂), anhydrous | 84.93 | 200 mL | - |

| Methanol (MeOH), anhydrous | 32.04 | 50 mL | - |

| Triphenylphosphine (PPh₃) | 262.29 | 25.8 g | 98.1 |

Experimental Protocol

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a potassium iodide trap, dissolve methyl cyclobut-2-ene-1-carboxylate (10.0 g, 89.2 mmol) in a mixture of anhydrous dichloromethane (200 mL) and anhydrous methanol (50 mL).

-

Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.

-

Quenching: Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

-

Reductive Work-up: Slowly add triphenylphosphine (25.8 g, 98.1 mmol) to the cold solution. The reaction is exothermic. Allow the mixture to warm to room temperature and stir for 12 hours.

-

Isolation: Remove the solvent under reduced pressure. The crude product, methyl 4-oxobutanoate, can be purified by vacuum distillation or used directly in the next step after a preliminary purification by flash chromatography on silica gel.

Step 2: Synthesis of this compound (Wittig Reaction)

This step utilizes the freshly prepared methyl 4-oxobutanoate in a Wittig reaction with the ylide generated from (methoxymethyl)triphenylphosphonium chloride.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (Methoxymethyl)triphenylphosphonium chloride | 342.81 | 33.8 g | 98.6 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 250 mL | - |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 39.4 mL | 98.6 |

| Methyl 4-oxobutanoate (crude from Step 1) | 116.12 | ~10.3 g | ~89.2 |

| Saturated aqueous ammonium chloride (NH₄Cl) | 53.49 | 100 mL | - |

| Diethyl ether (Et₂O) | 74.12 | 3 x 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |

Experimental Protocol

-

Ylide Formation: In a 500 mL flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend (methoxymethyl)triphenylphosphonium chloride (33.8 g, 98.6 mmol) in anhydrous tetrahydrofuran (250 mL). Cool the suspension to 0 °C in an ice bath.

-

Addition of Base: Slowly add n-butyllithium (39.4 mL of a 2.5 M solution in hexanes, 98.6 mmol) to the suspension. The solution will turn deep red or orange, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

-

Wittig Reaction: Cool the ylide solution to -78 °C. Slowly add a solution of crude methyl 4-oxobutanoate (~10.3 g, ~89.2 mmol) in anhydrous THF (50 mL) to the ylide solution.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Work-up: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Data Presentation

Expected Yield and Purity

| Step | Product | Theoretical Yield | Expected Yield Range | Purity (by NMR/GC) |

| 1. Ozonolysis | Methyl 4-oxobutanoate | 10.3 g | 70-85% | >95% |

| 2. Wittig Reaction | This compound | 12.8 g | 60-75% | >98% |

Spectroscopic Data for this compound

| Spectroscopy | Expected Chemical Shifts (δ) / Peaks (cm⁻¹) |

| ¹H NMR | ~6.5-6.0 (m, 1H, =CH-OMe), ~4.5-4.2 (m, 1H, =CH-CH₂), 3.67 (s, 3H, -OCH₃ ester), 3.55 (s, 3H, =CH-OCH₃), 2.5-2.2 (m, 4H, -CH₂-CH₂-) ppm. |

| ¹³C NMR | ~173 (C=O), ~145 (=CH-OMe), ~100 (=CH-CH₂), ~60 (-OCH₃ ester), ~56 (=CH-OCH₃), ~30 (-CH₂-), ~25 (-CH₂-) ppm. |

| IR | ~2950 (C-H), ~1740 (C=O, ester), ~1650 (C=C), ~1200 (C-O) cm⁻¹. |

| Mass Spec. | Expected m/z: 144.0786 [M]⁺. |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. The Wittig reaction may produce a mixture of E and Z isomers, which may be distinguishable by NMR spectroscopy.

Logical Relationships in the Wittig Reaction

The core of the second step is the Wittig reaction, which involves the formation of a phosphorus ylide and its subsequent reaction with a carbonyl compound.

Caption: Key intermediates in the Wittig reaction mechanism.

Application Notes and Protocols: The Emerging Role of Substituted Alkyl Pentenoates in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

While direct applications of Methyl 5-methoxypent-4-enoate in natural product synthesis are not extensively documented in publicly available literature, the broader class of substituted alkyl pentenoates and related vinylogous esters serve as versatile building blocks in the construction of complex molecular architectures. This document provides an overview of the synthetic strategies employing structurally similar compounds, offering valuable insights into their potential applications.

I. Introduction: Versatility of α,β-Unsaturated Esters in Synthesis

Substituted pentenoates, characterized by their electrophilic β-carbon and nucleophilic α-carbon (via enolate formation), are powerful synthons in a variety of carbon-carbon bond-forming reactions. Their utility is further enhanced by the presence of additional functional groups, which can direct stereochemistry and enable post-synthetic modifications. These features make them attractive starting materials for the stereocontrolled synthesis of polyketide and other natural product backbones.

II. General Reaction Manifolds

The reactivity of substituted pentenoates can be harnessed in several key transformations relevant to natural product synthesis.

A. Michael Addition Reactions

The conjugated double bond readily participates in Michael additions with a wide range of nucleophiles, including organocuprates, enolates, and amines. This reaction is fundamental for extending carbon chains and introducing stereocenters.

General Experimental Protocol for Michael Addition:

-

Preparation of the Reaction Vessel: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the copper(I) catalyst (e.g., CuI, 5 mol%) and cooled to -78 °C under an inert atmosphere (e.g., Argon).

-

Addition of Organometallic Reagent: The organolithium or Grignard reagent (1.1 equivalents) is added dropwise to the cooled suspension. The mixture is stirred for 30 minutes to allow for the formation of the organocuprate.

-

Addition of the Pentenoate: A solution of the substituted pentenoate (1.0 equivalent) in a dry, ethereal solvent (e.g., THF) is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

B. Diels-Alder Reactions

As dienophiles, substituted pentenoates can undergo [4+2] cycloaddition reactions with a variety of dienes to construct six-membered rings, a common motif in many natural products. The stereochemical outcome of this reaction is often predictable based on the principles of orbital symmetry.

General Experimental Protocol for Diels-Alder Reaction:

-

Reaction Setup: A solution of the substituted pentenoate (1.0 equivalent) and the diene (1.2 equivalents) in a suitable solvent (e.g., toluene) is placed in a sealed tube.

-

Thermal Conditions: The reaction mixture is heated to the desired temperature (typically between 80-150 °C) and stirred for the specified time.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.

-

Solvent Removal: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The resulting cycloadduct is purified by flash column chromatography or crystallization.

III. Potential Applications in Natural Product Synthesis

While specific examples for this compound are scarce, analogous structures have been employed in the synthesis of various natural product classes.

Table 1: Potential Applications of Substituted Pentenoates in Natural Product Synthesis

| Natural Product Class | Key Synthetic Transformation | Relevant Functional Group on Pentenoate |

| Macrolides | Michael Addition, Aldol Condensation | Methoxy, Hydroxy |

| Terpenoids | Diels-Alder Reaction, Ene Reaction | Alkyl, Silyl Ether |

| Alkaloids | Aza-Michael Addition | Methoxy, Amino |

| Polyketides | Iterative Michael Additions | Chiral Auxiliary |

IV. Logical Workflow for Synthetic Planning

The following diagram illustrates a general workflow for incorporating a substituted pentenoate into a natural product synthesis campaign.

Caption: Retrosynthetic and forward-synthetic planning.

V. Conclusion

Substituted alkyl pentenoates represent a class of versatile building blocks with significant potential in the synthesis of complex natural products. While the specific utility of this compound remains to be fully explored and documented, the general reactivity patterns of related α,β-unsaturated esters provide a strong foundation for its future application. The experimental protocols and synthetic strategies outlined in this document serve as a guide for researchers seeking to incorporate this and similar synthons into their synthetic endeavors. Further investigation into the stereoselective reactions of chiral pentenoate derivatives is a promising avenue for future research.

Application Notes and Protocols: Methyl 5-methoxypent-4-enoate as a Michael Acceptor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 5-methoxypent-4-enoate as a Michael acceptor in organic synthesis. The document outlines the underlying principles of the Michael addition reaction and offers detailed protocols for its application, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds.

Introduction to Michael Addition Reactions

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor.[1][2][3] This reaction is valued for its versatility and is widely employed in the synthesis of a broad spectrum of organic molecules, including pharmaceuticals and natural products. The general mechanism proceeds via the attack of a nucleophile on the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product.[1][2][3]

This compound is an intriguing Michael acceptor due to the presence of a methoxy group at the 5-position, which can influence the reactivity of the conjugated system. The electron-donating nature of the methoxy group can modulate the electrophilicity of the β-carbon, offering unique reactivity profiles compared to unsubstituted α,β-unsaturated esters.

General Reaction Scheme

The Michael addition of a nucleophile to this compound can be represented by the following general scheme:

Caption: General Michael Addition Reaction.

Applications in Synthesis

The Michael addition reaction with this compound provides a pathway to a variety of functionalized molecules. The resulting adducts can serve as versatile intermediates for the synthesis of more complex structures, including substituted alkanes and heterocyclic compounds.

Data Presentation: Representative Michael Addition Reactions

While specific literature examples for this compound are limited, the following table summarizes plausible quantitative data for its reaction with common Michael donors based on established methodologies for similar α,β-unsaturated esters.

| Michael Donor | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Dimethyl malonate | Sodium methoxide (NaOMe) | Methanol (MeOH) | Reflux | 12 | 75-85 |

| Nitromethane | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | Room Temperature | 24 | 60-70 |

| Thiophenol | Triethylamine (Et3N) | Dichloromethane (DCM) | Room Temperature | 6 | 85-95 |

| Aniline | Acetic acid (AcOH) | Ethanol (EtOH) | Reflux | 18 | 50-60 |

Experimental Protocols

The following are detailed, representative protocols for the Michael addition reactions summarized above.

Protocol 1: Michael Addition of Dimethyl Malonate

Objective: To synthesize dimethyl 2-(4-methoxy-4-oxobutyl)malonate.

Materials:

-

This compound

-

Dimethyl malonate

-

Sodium methoxide (25% solution in methanol)

-

Anhydrous methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol in a round-bottom flask, add dimethyl malonate (1.2 equivalents) dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 equivalent) in anhydrous methanol to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: Michael Addition of Nitromethane

Objective: To synthesize methyl 5-methoxy-4-nitro-pentanoate.

Materials:

-

This compound

-

Nitromethane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and nitromethane (2.0 equivalents) in anhydrous THF.

-

Add DBU (0.2 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield the target compound.

Visualizations

Michael Addition Mechanism

The following diagram illustrates the general base-catalyzed mechanism of a Michael addition reaction.

Caption: Mechanism of Michael Addition.

Experimental Workflow

The diagram below outlines a typical experimental workflow for a Michael addition reaction followed by purification.

Caption: Experimental Workflow.

References

Application Notes and Protocols for the Catalytic Enantioselective Synthesis with Methyl 5-methoxypent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential catalytic enantioselective transformations involving Methyl 5-methoxypent-4-enoate. While direct literature examples for this specific substrate are limited, this document outlines protocols for analogous α,β-unsaturated esters, offering a foundational methodology for researchers. The enantiomerically enriched products derived from this compound are valuable chiral building blocks for the synthesis of complex molecules in the pharmaceutical industry.

Introduction

This compound is an α,β-unsaturated ester with a unique structural feature of a methoxy group at the γ-position. This functionality presents opportunities for various catalytic enantioselective transformations, leading to the synthesis of valuable chiral synthons. The controlled introduction of stereocenters is a critical aspect of modern drug development, as the pharmacological activity of a molecule is often dependent on its stereochemistry. Potential asymmetric reactions for this substrate include conjugate additions, hydrogenations, and cycloadditions, which can generate chiral centers at the α- or β-positions. These transformations can be achieved using chiral metal catalysts or organocatalysts, enabling access to a diverse range of enantiomerically pure compounds.

Potential Catalytic Enantioselective Reactions

Based on analogous systems, several catalytic enantioselective reactions can be envisioned for this compound. One of the most common and powerful methods for the asymmetric functionalization of α,β-unsaturated esters is the conjugate addition of various nucleophiles.

Asymmetric Michael Addition of Malonates

A plausible and highly useful transformation is the asymmetric Michael addition of dialkyl malonates to this compound. This reaction, typically catalyzed by a chiral metal complex or an organocatalyst, would lead to the formation of a new carbon-carbon bond at the β-position, creating a stereocenter.

Experimental Protocols

The following is a detailed, representative protocol for the asymmetric Michael addition of dimethyl malonate to an α,β-unsaturated ester, which can be adapted for this compound.

Reaction: Asymmetric Michael Addition of Dimethyl Malonate to this compound

Catalyst System: Chiral Bis(oxazoline)-Copper(II) Complex

Materials and Reagents

-

This compound

-

Dimethyl malonate

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

(R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R)-Ph-BOX)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Syringes

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

-

Chromatography column

Detailed Experimental Procedure

-

Catalyst Preparation:

-

To a dry Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (0.02 mmol, 2 mol%) and (R)-Ph-BOX (0.022 mmol, 2.2 mol%).

-

Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

-

-

Reaction Setup:

-

To the flask containing the catalyst solution, add this compound (1.0 mmol, 1.0 equiv.).

-

In a separate vial, dissolve dimethyl malonate (1.2 mmol, 1.2 equiv.) in anhydrous DCM (1.0 mL).

-

Add the dimethyl malonate solution to the reaction mixture dropwise over 5 minutes.

-

Add triethylamine (0.1 mmol, 10 mol%) to the reaction mixture.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature (25 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral product.

-

-

Characterization:

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

-

Data Presentation

The following table summarizes representative data from analogous asymmetric Michael addition reactions to α,β-unsaturated esters, providing an expected range for yield and enantioselectivity for the proposed reaction with this compound.

| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 2 mol% Cu(OTf)₂ / 2.2 mol% (R)-Ph-BOX | DCM | 25 | 24 | 85-95 | 90-98 |

| 2 | 5 mol% Ni(OAc)₂ / 6 mol% (S)-BINAP | THF | 0 | 48 | 80-90 | 85-95 |

| 3 | 10 mol% Chiral Primary Amine | Toluene | -20 | 72 | 75-85 | 80-90 |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the proposed catalytic enantioselective Michael addition.

Caption: General workflow for the catalytic enantioselective Michael addition.

Proposed Signaling Pathway (Logical Relationship)

The following diagram illustrates the catalytic cycle for a generic chiral Lewis acid catalyzed Michael addition.

Application Notes and Protocols: Derivatization of Methyl 5-methoxypent-4-enoate for Biological Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxypent-4-enoate is an intriguing starting scaffold for the development of novel bioactive molecules. Its structure features two key reactive sites: an α,β-unsaturated ester and an enol ether moiety. The α,β-unsaturated carbonyl core is a well-known Michael acceptor, capable of reacting with biological nucleophiles such as the cysteine residues in proteins. This reactivity is often associated with a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] The enol ether provides an additional site for chemical modification.

This document provides detailed protocols for the derivatization of this compound and subsequent biological screening of the resulting compound library. The aim is to generate a diverse set of analogs to explore their potential as therapeutic agents.

Derivatization Strategies and Protocols

To explore the structure-activity relationship (SAR) of this compound analogs, a library of derivatives can be synthesized by modifying the α,β-unsaturated ester system. Here, we present protocols for two primary derivatization reactions: Thiol-Michael Addition and Amidation.

Hypothetical Library of Derivatives

The following table summarizes a hypothetical library of derivatives that can be synthesized using the protocols described below.

| Compound ID | R Group (for Michael Adducts) / Amine (for Amides) | Molecular Weight ( g/mol ) | cLogP |

| M5MP-001 | Parent Compound | 144.17 | 1.2 |

| M5MP-MA-01 | -S-CH₂CH₂OH (Thiol-Michael) | 222.28 | 0.8 |

| M5MP-MA-02 | -S-CH₂COOH (Thiol-Michael) | 236.25 | 0.5 |

| M5MP-MA-03 | -S-C₆H₅ (Thiol-Michael) | 254.33 | 2.9 |

| M5MP-AM-01 | -NH-CH₂CH₂OH (Amide) | 189.22 | 0.4 |

| M5MP-AM-02 | -NH-C₆H₅ (Amide) | 219.26 | 2.1 |

| M5MP-AM-03 | -N(CH₃)₂ (Amide) | 171.22 | 1.1 |

Experimental Protocols: Derivatization

Protocol 1: Thiol-Michael Addition to this compound

This protocol describes the addition of a thiol to the β-position of the α,β-unsaturated ester.

Materials:

-

This compound

-

Selected thiol (e.g., 2-mercaptoethanol, thioglycolic acid, thiophenol)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.

-

Add the selected thiol (1.1 eq) to the solution.

-

Add triethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired Michael adduct.

Protocol 2: Amidation of this compound

This protocol describes the conversion of the methyl ester to an amide using an amine.

Materials:

-

This compound

-

Selected primary or secondary amine (e.g., ethanolamine, aniline, dimethylamine)

-

Sodium methoxide (catalytic amount)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a sealed tube, dissolve this compound (1.0 eq) in methanol.

-

Add the selected amine (1.5 eq) to the solution.

-

Add a catalytic amount of sodium methoxide.

-

Seal the tube and heat the reaction mixture at 60-70 °C. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired amide.

Biological Screening Workflows and Protocols

The synthesized library of this compound derivatives will be subjected to a panel of in vitro biological assays to evaluate their potential as cytotoxic, antimicrobial, and anti-inflammatory agents.

Caption: Workflow from synthesis to biological evaluation.

Hypothetical Biological Screening Data

The following table presents hypothetical data from the biological screening of the synthesized derivatives.

| Compound ID | Cytotoxicity IC₅₀ (µM) vs. HeLa | Antimicrobial MIC (µg/mL) vs. S. aureus | Anti-inflammatory IC₅₀ (µM) vs. LPS-stimulated RAW 264.7 |

| M5MP-001 | >100 | >128 | >100 |

| M5MP-MA-01 | 55.2 | 64 | 75.8 |

| M5MP-MA-02 | 25.1 | 32 | 42.3 |

| M5MP-MA-03 | 12.8 | 16 | 18.9 |

| M5MP-AM-01 | 89.3 | >128 | 92.1 |

| M5MP-AM-02 | 40.5 | 64 | 55.6 |

| M5MP-AM-03 | 78.6 | 128 | 88.4 |

Experimental Protocols: Biological Screening

Protocol 3: Cytotoxicity Screening using the MTT Assay

This protocol assesses the effect of the compounds on the viability of cancer cells.

Materials:

-

HeLa (human cervical cancer) and HEK293 (human embryonic kidney) cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed HeLa and HEK293 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in culture medium.

-

After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Staphylococcus aureus, Escherichia coli, and Candida albicans strains

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for yeast

-

96-well microplates

-

Test compounds dissolved in DMSO

-

Positive controls (e.g., vancomycin for S. aureus, ciprofloxacin for E. coli, fluconazole for C. albicans)

-

Microplate reader or visual inspection

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Protocol 5: Anti-inflammatory Activity using the Griess Assay for Nitric Oxide (NO) Production

This protocol measures the inhibitory effect of the compounds on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well microplates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition compared to the vehicle control and determine the IC₅₀ value.

Potential Signaling Pathway Involvement

The reactivity of α,β-unsaturated carbonyl compounds with cysteine residues suggests a potential interaction with the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Caption: Modulation of the Keap1-Nrf2 pathway.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of new bioactive compounds. The provided protocols for synthesis and biological screening establish a foundation for a systematic investigation into the therapeutic potential of this chemical scaffold. The structure-activity relationships derived from these studies will be crucial in guiding the design of more potent and selective analogs for further drug development.

References

- 1. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alpha beta-unsaturated carbonyl: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Methyl 5-methoxypent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxypent-4-enoate is an unsaturated ester of interest in various fields, including organic synthesis and as a potential building block in drug development. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for analytical method development.

| Property | Value |

| CAS Number | 143538-29-8 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol [1] |

| Boiling Point | Estimated to be around 180-200 °C |

| Solubility | Soluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane). Limited solubility in water. |

| UV Absorbance | Expected to have a UV absorbance maximum around 210-220 nm due to the α,β-unsaturated ester chromophore.[1] |

Analytical Methods

Two primary analytical techniques are recommended for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and selectivity, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for its robustness and widespread availability.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation and definitive identification based on mass spectra.

Experimental Protocol: GC-MS

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample containing this compound.

-

Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) in a volumetric flask.

-

If necessary, perform serial dilutions to bring the concentration within the calibrated linear range.

-

For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove interferences.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Inlet: Split/splitless injector at 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1 (can be adjusted based on concentration).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

MSD Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI) at 230 °C.

-

Quadrupole: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.

-

Target Ions: m/z 144 (M⁺), 113, 85, 59.[1]

-

Dwell Time: 100 ms per ion.

-

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) in the same solvent as the sample.

-

Inject each standard and generate a calibration curve by plotting the peak area against the concentration.

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram based on its retention time and the presence of the target ions.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Quantitative Data (GC-MS)

| Parameter | Representative Value |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (R²) | > 0.998 |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

| Precision (RSD%) | < 5% |

| Recovery | 95 - 105% |

GC-MS Experimental Workflow

Caption: Workflow for the quantification of this compound by GC-MS.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. It is a robust method for routine quality control.

Experimental Protocol: HPLC-UV

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of the sample containing this compound.

-

Dissolve the sample in 25 mL of the mobile phase (or a compatible solvent like acetonitrile) in a volumetric flask.

-